molecular formula C16H17N3O2 B1392518 4-(3-Piperidin-1-ylpyrazin-2-yl)benzoic acid CAS No. 1242885-53-5

4-(3-Piperidin-1-ylpyrazin-2-yl)benzoic acid

Cat. No. B1392518
M. Wt: 283.32 g/mol
InChI Key: ZUGFGTCKYFMVGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of 4-(3-Piperidin-1-ylpyrazin-2-yl)benzoic acid is C16H17N3O2. Its molecular weight is 283.32 g/mol.


Chemical Reactions Analysis

While specific chemical reactions involving 4-(3-Piperidin-1-ylpyrazin-2-yl)benzoic acid are not detailed in the search results, piperidine derivatives are known to be utilized in different therapeutic applications .

Scientific Research Applications

Synthesis and Hybrid Compounds

  • Synthesis of Hybrid Systems: Involves the synthesis of hybrid compounds based on 4-[(1-oxo-3,4-dihydro-2H-naphmalen-2-ylidene)methyl]benzoic acid, which includes reactions with nitrogenous bases like piperidine. These reactions lead to the formation of pharmacophoric fragments and the synthesis of benzodihydrochromenilium salts through a condensed dihydropyran structure (A. Ivanova et al., 2019).

Piperidine Derivatives

  • Convenient Synthesis of Piperidine Derivatives

    A method for synthesizing 3- and 4-(1H-azol-1-yl)piperidines through the arylation of azoles with bromopyridines and subsequent reduction of the pyridine ring, extended to benzo analogues of these compounds (N. V. Shevchuk et al., 2012).

  • Piperidine Carboxylic Acid Derivatives

    These derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine were prepared as potent inhibitors of adhesion molecules like ICAM-1. They have shown significant oral inhibitory activities against various inflammation models and have therapeutic effects on arthritis in rats (T. Kaneko et al., 2004).

Chemical and Biological Analysis

  • Antibacterial Studies

    N-substituted derivatives of a specific compound containing piperidine showed moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria, highlighting the biological relevance of such compounds in combating bacterial infections (H. Khalid et al., 2016).

  • Functionalization and Synthesis

    Describes the direct functionalization of N-H/α,α,β,β-C(sp3)-H of piperidine without any metal or external oxidants, which is a simple method for the synthesis of spirooxindoles bearing 3-substituted oxindole moieties (Yanlong Du et al., 2017).

Novel Applications and Studies

  • Mycobacterium tuberculosis GyrB Inhibitors

    A series of thiazole-aminopiperidine hybrid analogues were designed and synthesized as potential inhibitors of Mycobacterium tuberculosis, demonstrating significant antituberculosis activity and low cytotoxicity, highlighting their potential in medicinal chemistry (V. U. Jeankumar et al., 2013).

  • Antimicrobial Activity Studies

    1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were synthesized and evaluated for their antimicrobial efficacy against bacterial and fungal pathogens of tomato plants, showing significant potent activities compared to standard drugs (K. Vinaya et al., 2009).

Future Directions

Piperidine derivatives, such as 4-(3-Piperidin-1-ylpyrazin-2-yl)benzoic acid, have shown promise in various therapeutic applications . This suggests potential future directions in the field of drug discovery, although specific future directions for this compound are not detailed in the search results.

properties

IUPAC Name

4-(3-piperidin-1-ylpyrazin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-16(21)13-6-4-12(5-7-13)14-15(18-9-8-17-14)19-10-2-1-3-11-19/h4-9H,1-3,10-11H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGFGTCKYFMVGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CN=C2C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Piperidin-1-ylpyrazin-2-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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